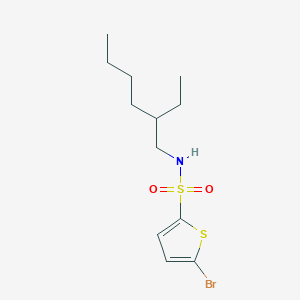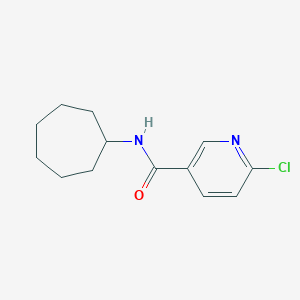![molecular formula C12H17NO3S B262999 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol is a chemical compound that belongs to the category of sulfonyl compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain. These effects are due to the compound's ability to inhibit enzymes involved in neurotransmitter metabolism and to increase the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol in lab experiments is its high potency and selectivity for various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, further studies are needed to optimize the synthesis method and to investigate the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in important physiological processes such as neurotransmitter metabolism, and their dysregulation has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
1-(3-methylphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-2-4-12(9-10)17(15,16)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3 |
InChI-Schlüssel |
BIPZVWKVPTVORW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)





![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)





